2-Chloro-3'-nitrobenzophenone
Overview
Description
2-Chloro-3'-nitrobenzophenone is a useful research compound. Its molecular formula is C13H8ClNO3 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopic Assessment
2-Chloro-3'-nitrobenzophenone (2C3NB) has been the subject of extensive research regarding its molecular structure and spectroscopic properties. Studies have utilized Density Functional Theory (DFT) for theoretical analysis and various spectroscopic techniques for experimental verification. This compound has shown interesting properties in terms of vibrational frequencies, electronic structures, and molecular interactions, making it a valuable subject in the field of analytical chemistry and molecular physics (Arulaabaranam et al., 2022).
Crystal Growth and Characterization
There has been significant research in the growth of crystals using 2C3NB. Techniques like the vertical Bridgman technique have been employed to grow single crystals. These studies focus on understanding the crystalline structure, perfection, and mechanical properties of the crystals formed. Such research has implications in materials science, particularly in understanding the physical properties of organic crystals (Aravinth et al., 2014).
Synthesis and Chemical Properties
Research has also been conducted on the synthesis and structural characterization of derivatives of 2C3NB. These studies involve elemental analysis, spectral data, and the exploration of chemical reactions involving 2C3NB. The findings contribute to organic chemistry, particularly in the synthesis of novel compounds and understanding their chemical behaviors (Zhang Li, 2000).
Environmental Applications
2C3NB and its derivatives have been studied for their environmental applications, such as in the decontamination of pollutants. Studies have explored how compounds like graphene can remove derivatives of 2C3NB from aqueous solutions, providing insights into environmental remediation and pollution control (Mehrizad & Gharbani, 2014).
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of various chemical compounds .
Mode of Action
2-Chloro-3’-nitrobenzophenone has been used in the commercial synthesis of nitrazepam, a medication used for the treatment of insomnia and some types of seizures . The process involves the interaction of 2-Chloro-3’-nitrobenzophenone with ethylenediamine, followed by the oxidation of the intermediate benzodiazepine to benzodiazepinone .
Biochemical Pathways
It’s worth noting that the compound plays a crucial role in the synthesis of nitrazepam, which affects the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba), thereby producing a calming effect .
Result of Action
Its role in the synthesis of nitrazepam suggests that it contributes to the therapeutic effects of this medication, which include sedation, muscle relaxation, and reduction in anxiety and seizures .
Properties
IUPAC Name |
(2-chlorophenyl)-(3-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTRXOQFGKHZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596067 | |
Record name | (2-Chlorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-19-8 | |
Record name | (2-Chlorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.